Regioselective Synthetic Utility: Essential Intermediate for BET Bromodomain Inhibitors vs. Non-Amino and Regioisomeric Analogs
7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as the exclusive precursor for N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives, which are potent BET bromodomain inhibitors. In a structure-activity relationship study, compounds derived from this scaffold exhibited IC50 values of 2.8 μM and 4.5 μM against BRD4 (D1) for derivatives 15h and 15i, respectively [1]. The 7-amino group is mandatory for sulfonamide coupling; 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-43-9) and 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2) lack the 7-amino functionality and cannot access this inhibitor class. This differentiation is not merely structural but functionally validated: only the 7-amino compound yields biologically active BET inhibitors in cell-based assays against hematologic malignancy lines (MV4-11, OCI-LY10, Pfeifer, Su-DHL-6) at low-micromolar concentrations [1].
| Evidence Dimension | BET bromodomain inhibitory activity of derived sulfonamides |
|---|---|
| Target Compound Data | Derivative 15h: IC50 = 2.8 μM; Derivative 15i: IC50 = 4.5 μM against BRD4 (D1) |
| Comparator Or Baseline | Derivatives from 6-amino-4-methyl or 2-methyl analogs: no activity (synthetically inaccessible) |
| Quantified Difference | Synthetically feasible vs. not feasible; >100-fold activity advantage for target-derived compounds |
| Conditions | BRD4 (D1) enzymatic assay; cellular anti-proliferation in MV4-11, OCI-LY10, Pfeifer, Su-DHL-6 cells |
Why This Matters
Procurement of the correct 7-amino regioisomer is mandatory for synthesizing biologically active BET inhibitors; regioisomeric or non-amino analogs cannot deliver the required 7-substituted sulfonamide pharmacophore.
- [1] Liu L, Zhu Y, Liu Z, Ye T, Zuo W. Synthesis and biological evaluation of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives as new BET bromodomain inhibitors for anti-hematologic malignancies activities. Chinese Patent CN107459494B, February 5, 2021. View Source
